

# theoretical vs. experimental properties of 2-Bromo-4-methoxybenzoic acid

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## Compound of Interest

Compound Name: 2-Bromo-4-methoxybenzoic acid

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An In-depth Technical Guide to **2-Bromo-4-methoxybenzoic Acid**: Theoretical vs. Experimental Properties

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**2-Bromo-4-methoxybenzoic acid** (CAS No. 74317-85-4) is a halogenated aromatic carboxylic acid that serves as a valuable building block in organic synthesis.<sup>[1][2]</sup> Its utility is particularly noted in the preparation of more complex molecules, including potential drug candidates and agrochemicals.<sup>[3]</sup> This technical guide provides a comprehensive overview of the theoretical and known experimental properties of **2-Bromo-4-methoxybenzoic acid**. It includes a comparison of computed and experimental data, detailed protocols for its synthesis and characterization, and an exploration of the biological activities associated with its structural class, offering insights for its application in research and drug development.

## Theoretical and Physicochemical Properties

The theoretical properties of **2-Bromo-4-methoxybenzoic acid** have been calculated using various computational models. These predicted values provide a baseline for its expected physical and chemical behavior.

Table 1: Theoretical and General Properties of **2-Bromo-4-methoxybenzoic Acid**

Property	Value	Source
IUPAC Name	<b>2-bromo-4-methoxybenzoic acid</b>	[3]
Synonyms	2-Bromo-p-anisic acid, 3-Bromo-4-carboxyanisole	[2][4]
CAS Number	74317-85-4	[2]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> BrO <sub>3</sub>	[3]
Molecular Weight	231.04 g/mol	[3]
Canonical SMILES	COCl=C(C=C(Cl)C(=O)O)Br	[3]
InChI Key	SEJVMKLJNIKFAF-UHFFFAOYSA-N	[5]
Boiling Point (Predicted)	313.6 °C at 760 mmHg	[6]
Density (Predicted)	1.625 g/cm <sup>3</sup>	[6]
LogP (XLOGP3)	2.14	[7]
Topological Polar Surface Area	46.5 Å <sup>2</sup>	[8]
Hydrogen Bond Donors	1	[7]
Hydrogen Bond Acceptors	3	[7]

| Rotatable Bond Count | 2 | [7] |

## Experimental Properties and Spectroscopic Analysis

Experimental data for **2-Bromo-4-methoxybenzoic acid** is less commonly reported than its theoretical values. This section compiles available experimental data and provides typical spectroscopic characteristics for this class of compounds.

Table 2: Experimental Properties of Bromomethoxybenzoic Acid Isomers

Property	Value	Compound	Source
Physical Form	Solid	2-Bromo-4-methoxybenzoic acid	<a href="#">[5]</a>
Purity	≥97% - 98%	2-Bromo-4-methoxybenzoic acid	<a href="#">[9]</a> <a href="#">[10]</a>
Melting Point	155-159 °C	4-Bromo-2-methoxybenzoic acid (Isomer)	<a href="#">[3]</a>

| Storage Temperature | Room Temperature | **2-Bromo-4-methoxybenzoic acid** |[\[5\]](#) |

## Spectroscopic Data

While specific spectra for **2-Bromo-4-methoxybenzoic acid** are not widely published, the expected spectroscopic features can be inferred from the analysis of carboxylic acids and related aromatic compounds.

- **<sup>1</sup>H NMR Spectroscopy:** The proton NMR spectrum of a carboxylic acid is highly characteristic.[\[6\]](#) The acidic proton of the carboxyl group (–COOH) is highly deshielded and typically appears as a broad singlet in the 9–12 ppm range.[\[6\]](#) Protons on the aromatic ring would appear in the aromatic region (approx. 6.5–8.0 ppm), with their specific shifts and coupling patterns determined by the positions of the bromo and methoxy substituents. The methoxy group (–OCH<sub>3</sub>) protons would present as a sharp singlet, typically around 3.8–4.0 ppm.
- **<sup>13</sup>C NMR Spectroscopy:** In the <sup>13</sup>C NMR spectrum, the carbonyl carbon of the carboxylic acid is a key indicator, absorbing in the range of 165 to 185 ppm.[\[11\]](#) The aromatic carbons would have signals between approximately 110 and 160 ppm. The carbon of the methoxy group would be observed further upfield. For example, in a decarboxylation reaction of **2-bromo-4-methoxybenzoic acid**, the resulting 1,3-dibromo-5-methoxybenzene showed <sup>13</sup>C NMR signals at  $\delta$  159.3, 133.9, 125.1, 119.1, 115.4, 115.3, and 55.9 (methoxy carbon).[\[12\]](#)

- Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is dominated by two main features.[13] A very broad O–H stretching band is observed from 2500 to 3300  $\text{cm}^{-1}$ .[13] Additionally, a strong and sharp carbonyl (C=O) stretching absorption appears between 1690 and 1760  $\text{cm}^{-1}$ .[13] The C–O stretch is also visible in the 1210-1320  $\text{cm}^{-1}$  region.[13]

## Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of **2-Bromo-4-methoxybenzoic acid**, compiled from standard laboratory procedures for related compounds.

### Synthesis Protocol: Bromination of 4-Methoxybenzoic Acid

A common route to synthesize **2-Bromo-4-methoxybenzoic acid** is through the electrophilic bromination of 4-methoxybenzoic acid. The methoxy group is an ortho-, para-directing activator, making the position ortho to the carboxyl group susceptible to bromination.

#### Workflow for Synthesis and Purification

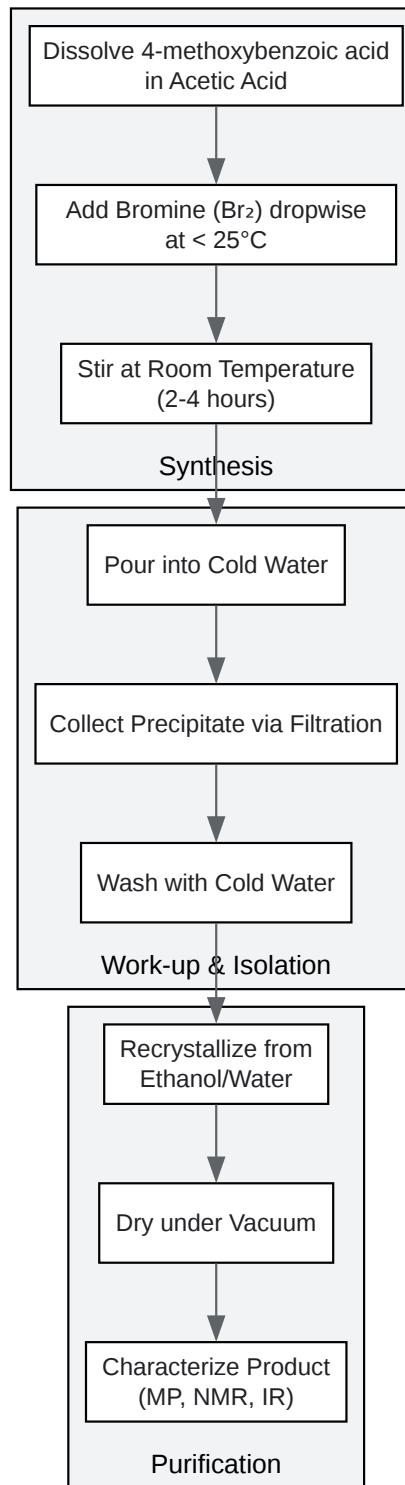


Diagram 1: General Workflow for Synthesis and Purification

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Caption: Diagram 1: General Workflow for Synthesis and Purification.

### Detailed Protocol:

- Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 4-methoxybenzoic acid (1 equivalent) in glacial acetic acid.[14]
- Bromination: Cool the solution in an ice bath. Slowly add bromine (1.1 equivalents) dropwise via the dropping funnel, ensuring the reaction temperature remains below 25°C.[14]
- Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[14]
- Work-up: Once the reaction is complete, pour the mixture into a beaker containing cold water.[14] A precipitate of the crude product will form.
- Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove residual acetic acid and salts.[15]
- Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield pure **2-Bromo-4-methoxybenzoic acid**.
- Drying: Dry the purified crystals under vacuum.[15]

## Protocol for Melting Point Determination

The melting point is a crucial indicator of purity.

- Sample Preparation: Finely crush a small amount of the dry, purified **2-Bromo-4-methoxybenzoic acid**.[16]
- Capillary Loading: Load the powdered sample into a capillary tube, tapping gently to create a compact column of 2-3 mm at the sealed end.[17]
- Measurement: Place the capillary tube in a melting point apparatus.[4] Heat the sample rapidly to about 20°C below the expected melting point, then reduce the heating rate to approximately 2°C per minute.[4]

- Recording: Record the temperature at which the first crystal begins to melt and the temperature at which the last crystal turns into a clear liquid. This range is the melting point. [4] For a pure compound, this range should be narrow.

## Protocol for Spectroscopic Sample Preparation

- NMR Spectroscopy:
  - Weigh approximately 5-10 mg of the solid sample.
  - Dissolve the sample in about 0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in an NMR tube. Carboxylic acids are readily identified by dissolving them in deuterium oxide ( $\text{D}_2\text{O}$ ), which leads to the disappearance of the acidic proton signal due to rapid proton-deuterium exchange.[6]
  - Cap the tube and invert it several times to ensure complete dissolution.
- FTIR Spectroscopy (KBr Pellet Method):
  - Grind 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.[18]
  - Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) and mix thoroughly with the sample.[18]
  - Transfer the mixture to a pellet die and apply pressure with a hydraulic press to form a transparent or translucent pellet.[18]
  - Place the pellet in the sample holder of the FTIR spectrometer for analysis.[18]

## Reactivity and Potential in Drug Development

While **2-Bromo-4-methoxybenzoic acid** is primarily known as a synthetic intermediate, its structural motifs are found in various biologically active molecules.[3] Derivatives of methoxybenzoic acids have shown significant potential as anticancer, antimicrobial, and antioxidant agents.[13]

## Decarboxylative Bromination

**2-Bromo-4-methoxybenzoic acid** can undergo Hunsdiecker-type reactions. For instance, it has been used as a starting material in a metal-free, visible-light-induced decarboxylative bromination reaction. When treated with tetrabutylammonium tribromide ( $Bu_4NBr_3$ ) at 100°C, it yields 1,3-dibromo-5-methoxybenzene in high yield (98%).[\[12\]](#) This demonstrates the reactivity of the carboxyl group under specific oxidative conditions.

## Biological Activity of Related Compounds and Signaling Pathways

Direct studies on the biological activity of **2-Bromo-4-methoxybenzoic acid** are limited. However, closely related derivatives of 4-methoxybenzoic acid have demonstrated significant biological effects, suggesting potential avenues for drug discovery.

A notable derivative, 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME), has been shown to inhibit the proliferation of prostate cancer cells by targeting the Akt/NF-κB cell survival signaling pathway.[\[13\]](#) The serine/threonine kinase Akt is a central node that promotes cell survival by activating transcription factors like NF-κB, which upregulates anti-apoptotic genes. [\[13\]](#) Inhibition of this pathway by HMBME leads to the induction of apoptosis in cancer cells.[\[13\]](#)

[Akt/NF-κB Signaling Pathway Inhibition](#)

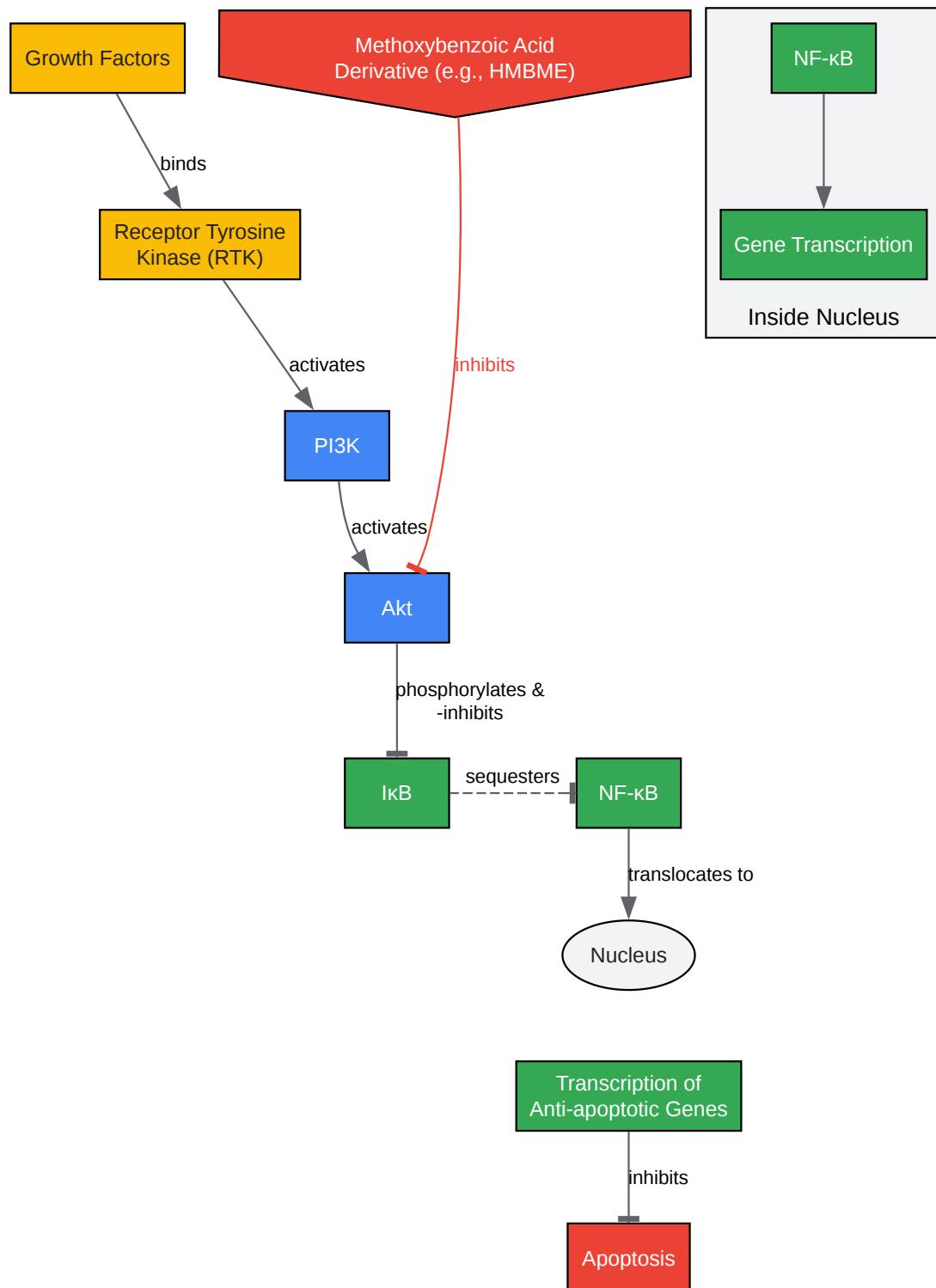


Diagram 2: Inhibition of Akt/NF-κB Pathway by a Methoxybenzoic Acid Derivative

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Caption: Diagram 2: Inhibition of Akt/NF-κB Pathway by a Methoxybenzoic Acid Derivative.

## Safety and Handling

**2-Bromo-4-methoxybenzoic acid** is classified as an irritant.[\[19\]](#)

- Hazard Statements:
  - H315: Causes skin irritation.[\[8\]](#)[\[9\]](#)
  - H319: Causes serious eye irritation.[\[8\]](#)[\[9\]](#)
  - H335: May cause respiratory irritation.[\[8\]](#)[\[9\]](#)
- Precautionary Statements:
  - P261: Avoid breathing dust.[\[5\]](#)
  - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[5\]](#)
- Handling: Use personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area to avoid dust inhalation.

## Conclusion

**2-Bromo-4-methoxybenzoic acid** is a compound with well-defined theoretical properties that make it a predictable and useful reagent in organic synthesis. While comprehensive experimental data on this specific isomer is not abundant in the literature, its characteristics can be reliably inferred from established principles of organic chemistry and data from related compounds. Its role as a precursor for molecules with potential anticancer activity highlights its importance for professionals in drug development. The provided protocols offer a solid foundation for its synthesis and characterization in a research setting.

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